molecular formula C14H20F2N4O2 B6723472 N-(2-aminoethyl)-1-[5-(difluoromethoxy)pyridin-2-yl]piperidine-3-carboxamide

N-(2-aminoethyl)-1-[5-(difluoromethoxy)pyridin-2-yl]piperidine-3-carboxamide

Cat. No.: B6723472
M. Wt: 314.33 g/mol
InChI Key: MYHDFBWWIZBSLW-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-1-[5-(difluoromethoxy)pyridin-2-yl]piperidine-3-carboxamide is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a piperidine ring substituted with a difluoromethoxy pyridine moiety and an aminoethyl group, making it structurally unique and potentially bioactive.

Properties

IUPAC Name

N-(2-aminoethyl)-1-[5-(difluoromethoxy)pyridin-2-yl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N4O2/c15-14(16)22-11-3-4-12(19-8-11)20-7-1-2-10(9-20)13(21)18-6-5-17/h3-4,8,10,14H,1-2,5-7,9,17H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHDFBWWIZBSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)OC(F)F)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1-[5-(difluoromethoxy)pyridin-2-yl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Difluoromethoxy Pyridine Moiety: This step involves the reaction of the piperidine intermediate with a difluoromethoxy pyridine derivative under conditions that facilitate nucleophilic substitution.

    Attachment of the Aminoethyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-aminoethyl)-1-[5-(difluoromethoxy)pyridin-2-yl]piperidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for the treatment of various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1-[5-(difluoromethoxy)pyridin-2-yl]piperidine-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethoxy pyridine moiety may enhance its binding affinity to these targets, while the aminoethyl group could facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-1-[5-(methoxy)pyridin-2-yl]piperidine-3-carboxamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    N-(2-aminoethyl)-1-[5-(trifluoromethoxy)pyridin-2-yl]piperidine-3-carboxamide: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.

Uniqueness

The presence of the difluoromethoxy group in N-(2-aminoethyl)-1-[5-(difluoromethoxy)pyridin-2-yl]piperidine-3-carboxamide makes it unique compared to its analogs. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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